5-Methoxypyrimidin-2(1H)-one
Overview
Description
5-Methoxypyrimidin-2(1H)-one, also known as 5-MOP, is a heterocyclic organic compound with a pyrimidine ring structure. It is widely used in the field of scientific research due to its unique properties and potential applications. In
Scientific Research Applications
Medicinal Chemistry: Antitumor Activity
In medicinal chemistry, derivatives of 5-Methoxypyrimidin-2(1H)-one have been synthesized and evaluated for their biological activities, including antitumor properties. These compounds have been tested against various cell lines, such as human breast cancer (MCF-7) and liver cancer (HepG2) cells, showing promising results. The structure-activity relationships of these derivatives provide valuable insights into designing more effective antitumor agents .
Organic Synthesis: Intermediate for Heterocyclic Compounds
5-Methoxypyrimidin-2(1H)-one: serves as a key intermediate in the synthesis of novel heterocyclic compounds. These heterocycles have diverse applications, including as potential pharmaceuticals. The ability to synthesize a variety of derivatives allows for the exploration of new compounds with potential biological activities .
Biochemistry: Enzyme Inhibition
Derivatives of 5-Methoxypyrimidin-2(1H)-one are being studied for their role as enzyme inhibitors. By inhibiting specific enzymes, these compounds can regulate biological pathways, which is crucial for developing new drugs for diseases where such pathways are dysregulated .
Material Science: Organic Electronic Materials
In the field of material science, 5-Methoxypyrimidin-2(1H)-one derivatives are being investigated for their electronic properties. These materials can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Analytical Chemistry: Chromatographic Analysis
5-Methoxypyrimidin-2(1H)-one: and its derivatives can be used as standards or reagents in chromatographic analysis. Their unique chemical properties make them suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to identify and quantify various substances .
Chemical Biology: Probing Biological Systems
In chemical biology, 5-Methoxypyrimidin-2(1H)-one derivatives can be used as probes to study biological systems. These compounds can be designed to interact with specific proteins or DNA sequences, allowing researchers to investigate the functions of these biomolecules in greater detail .
Environmental Science: Degradation Studies
The environmental fate of 5-Methoxypyrimidin-2(1H)-one derivatives, including their degradation products and pathways, is an important area of research. Understanding how these compounds break down in the environment can inform their safe use and disposal .
Mechanism of Action
Mode of Action
Based on the mode of action of related compounds, it can be inferred that 5-methoxypyrimidin-2(1h)-one might interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds are known to affect signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis .
properties
IUPAC Name |
5-methoxy-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHAGBDMCDYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyrimidin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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